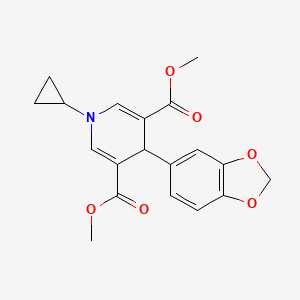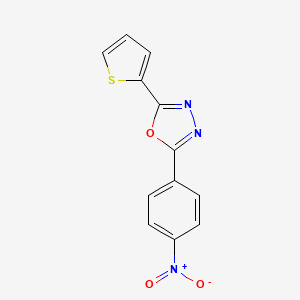![molecular formula C23H20Cl2N2O4S B11634928 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11634928.png)
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-bromo-3-methylthiophene and ethyl acetoacetate under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiophene core with 3-chloro-2-methylphenyl isocyanate in the presence of a suitable catalyst.
Addition of the Carbonyl Group: The carbonyl group can be added through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents using nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Similar structure but with a fluorine substituent instead of chlorine.
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H20Cl2N2O4S |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
ethyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-7-5-6-16(25)12(17)2)32-22(18)27-20(28)14-8-10-15(24)11-9-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
ARNJBHZWFUDTAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)

![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)

![6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11634886.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634889.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634910.png)
